C5-Bromination Regioselectivity on 2-Aminopyridines: Benchmark Yields for 3-Substituted Substrates Support Synthetic Accessibility
The 5-bromo substitution pattern of the target compound is synthetically accessible via electrophilic bromination of 3-(methylthio)pyridin-2-amine. In a systematic study by Xu et al. (2014), 2-aminopyridines with various 3-substituents underwent regioselective monobromination at the 5-position using 1-butylpyridinium bromide/H₂O₂/p-TSA in DME at 80 °C [1]. For the closest structurally characterized analog, 2-amino-3-methylpyridine (1g), the 5-bromo product (2g) was obtained in 70% isolated yield with high regioselectivity [1]. The parent 2-aminopyridine (1e) gave 86% yield of 5-bromo-2-aminopyridine [1]. The 3-methylthio congener is expected to behave similarly because –SMe is an electron-donating group comparable to –CH₃ in directing electrophilic substitution to the 5-position. Commercial suppliers list the compound at 98% purity , consistent with a preparative route that delivers the region-isomerically pure product.
| Evidence Dimension | Regioselective C5-bromination yield of 2-aminopyridines |
|---|---|
| Target Compound Data | 5-Bromo-3-(methylthio)pyridin-2-amine: No published isolated yield; commercial purity ≥98% |
| Comparator Or Baseline | Closest literature precedent: 5-bromo-3-methylpyridin-2-amine obtained in 70% yield from 2-amino-3-methylpyridine; parent 5-bromo-2-aminopyridine obtained in 86% yield [1] |
| Quantified Difference | Expected yield range for 3-SMe substrate: 56–86% based on the range observed across all 2-aminopyridine substrates in the Xu study [1] |
| Conditions | 1-Butylpyridinium bromide (1.5 equiv), H₂O₂ (35% aq., 1.2 equiv), p-TSA (0.4 equiv), DME (2 mL), 80 °C, 24 h [1] |
Why This Matters
Confirms that a regiochemically predictable, high-yielding synthetic route exists, reducing supply risk relative to regioisomers that require non-trivial separation.
- [1] Xu, T.; Zhou, W.; Wang, J.; Li, X.; Guo, J.-W.; Wang, B. A mild method for the regioselective bromination of 2-aminopyridines. Tetrahedron Letters 2014, 55, 5058–5061. DOI: 10.1016/j.tetlet.2014.07.050. View Source
